(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine is a chiral amine compound characterized by its unique structure, which includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the use of engineered ketoreductases (KREDS) has been reported for the enantioselective reduction of prochiral ketones to produce chiral alcohols, which can then be converted to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized catalytic systems. Techniques such as preparative-scale chromatography and crystallization-based methods for chiral separation are often employed to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve acyl chlorides, isocyanates, or other electrophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of derivatives, including amides and ureas .
Scientific Research Applications
(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, leading to the desired biological or chemical effects. The pathways involved may include enzyme inhibition or activation, receptor binding, or other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine include other chiral amines and dioxolane derivatives. Examples include:
- ®-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine
- (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]propanamine
- (S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]butanamine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and as a precursor for more complex molecules .
Properties
IUPAC Name |
(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)6-4-9-7(2,3)10-6/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVMHZDCIZWZGY-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(O1)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1COC(O1)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112395-74-1 |
Source
|
Record name | (1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.